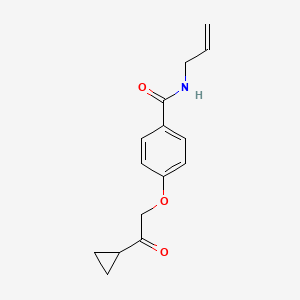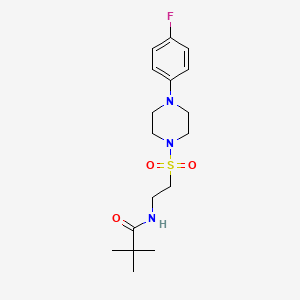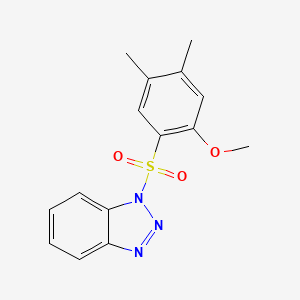
N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to polymers .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (from the benzamide), an amide group, an allyl group, and a cyclopropyl-2-oxoethoxy group .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position . The allyl group in the molecule could potentially undergo reactions typical of alkenes, such as addition reactions .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chemical Modification
Compounds with allyl systems have been utilized in asymmetric synthesis to produce alpha-hydroxycarboxylic acid derivatives. Such systems undergo Mo-catalyzed asymmetric allylic alkylation, resulting in products with excellent enantioselectivities. The presence of a double bond in these compounds allows for further chemical modifications via double-bond chemistry, including metathesis, highlighting their versatility in synthetic organic chemistry (Trost, Dogra, & Franzini, 2004).
High-Performance Thermosets
Novel benzoxazine monomers containing allyl groups have been synthesized and shown to cure into thermosets with excellent thermomechanical properties. These thermosets exhibit higher glass transition temperatures and better thermal stability compared to their non-allyl counterparts, demonstrating the potential of such compounds in creating materials with superior performance characteristics (Agag & Takeichi, 2003).
Catalytic Reactions and Chemical Transformations
Allyl-containing compounds are key substrates in catalytic reactions, including dehydrogenation and C-H activation processes. For instance, Pd-catalyzed dehydrogenation of alkyl groups to form double bonds or η3-allylic complexes has been reported, demonstrating the utility of such compounds in complex chemical transformations (Giri, Maugel, Foxman, & Yu, 2008).
Synthesis of Heterocycles
Primary allylamine derivatives of Baylis-Hillman adducts have been applied in the synthesis of heterocycles, showcasing the use of allyl-containing compounds in generating biologically relevant structures. This includes the generation of pyrimidinones and pyrrolizin-1-ones, further highlighting their significance in medicinal chemistry and drug discovery (Nag, Madapa, & Batra, 2008).
Advanced Material Synthesis
Research on copolymers based on acrylamide and modular β-cyclodextrin incorporating allyl groups indicates the potential of these compounds in developing advanced materials. These copolymers exhibit improved properties such as temperature-tolerance, shear-tolerance, and salt-resistance, making them suitable for various industrial applications, including enhanced oil recovery and water treatment technologies (Liu et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-16-15(18)12-5-7-13(8-6-12)19-10-14(17)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNQLIUGFITJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)

![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)



![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)